molecular formula C10H11N3OS B1483475 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide CAS No. 2098041-18-8

1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B1483475
CAS No.: 2098041-18-8
M. Wt: 221.28 g/mol
InChI Key: TTWQTIBDESVPDG-UHFFFAOYSA-N
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Description

1-Ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl group and a thiophen-3-yl group, along with a carboxamide functional group

Synthetic Routes and Reaction Conditions:

  • Condensation Reaction: One common synthetic route involves the condensation of 3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • Hydrazone Formation: Another method involves the formation of a hydrazone derivative from 3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide and phenylhydrazine, followed by reaction with ethyl iodide. This method often requires refluxing ethanol as the solvent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions under optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, involving reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, aqueous conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether.

  • Substitution: Alkyl halides, sulfonates, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Alkylated pyrazoles.

Scientific Research Applications

  • Medicinal Chemistry: The compound has shown potential as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

  • Material Science: Its unique structural properties make it suitable for use in the design of advanced materials, including organic semiconductors and photovoltaic devices.

  • Industrial Processes: It can be employed as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism by which 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory responses or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide: Similar structure but with a phenyl group instead of an ethyl group.

  • 3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide: Lacks the ethyl group substitution.

Uniqueness: 1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide stands out due to its ethyl group, which can influence its chemical reactivity and biological activity compared to its phenyl-substituted counterpart. This structural difference can lead to variations in binding affinity, metabolic stability, and overall efficacy in biological systems.

Properties

IUPAC Name

2-ethyl-5-thiophen-3-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS/c1-2-13-9(10(11)14)5-8(12-13)7-3-4-15-6-7/h3-6H,2H2,1H3,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWQTIBDESVPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CSC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
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1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide
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1-ethyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

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